molecular formula C22H25ClN4O2 B8245015 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine

7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine

Cat. No. B8245015
M. Wt: 412.9 g/mol
InChI Key: HDKXJYFMEWHHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine is a useful research compound. Its molecular formula is C22H25ClN4O2 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Research on similar quinazoline compounds involves various synthesis techniques, including cyclization and etheration. These processes yield various quinazoline derivatives with different properties and potential applications (Yan & Ouyang, 2013).

Potential Biological Activities

  • In-Vitro Cytotoxic Activity : Some quinazoline derivatives have been studied for their in-vitro cytotoxic activities, showing potential as anticancer agents (Dave, Gopkumar, Arvind, & Sridevi, 2012).
  • Antitumor Activity : Certain quinazoline derivatives exhibit antitumor activities, particularly against specific cell lines, highlighting their potential in cancer research (Ouyang Gui-ping, 2012).
  • Antimicrobial and Anti-inflammatory Activities : Research has indicated that quinazoline derivatives can have significant antimicrobial and anti-inflammatory properties, suggesting their utility in developing new drugs for these purposes (Dash, Dash., Laloo, & Medhi, 2017).

Imaging and Diagnostic Applications

  • Imaging Applications : Quinazoline derivatives like gefitinib have been synthesized for imaging purposes, such as using positron emission tomography to target specific receptors, highlighting their potential in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).

Antiprion and CNS Activities

  • Antiprion Activity : Some quinazoline derivatives show promising antiprion activity, which could be significant in treating diseases like scrapie (Nguyen et al., 2008).
  • Central Nervous System (CNS) Activities : Quinazoline derivatives have been explored for their potential CNS depressant and anticonvulsant activities, pointing towards their possible use in treating CNS disorders (Dash, Dash., & Laloo, 2016).

properties

IUPAC Name

2-chloro-6-methoxy-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2/c1-27-10-8-16(9-11-27)24-21-17-12-19(28-2)20(13-18(17)25-22(23)26-21)29-14-15-6-4-3-5-7-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXJYFMEWHHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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